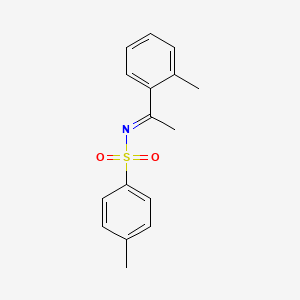

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide

Description

Properties

Molecular Formula |

C16H17NO2S |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

(NE)-4-methyl-N-[1-(2-methylphenyl)ethylidene]benzenesulfonamide |

InChI |

InChI=1S/C16H17NO2S/c1-12-8-10-15(11-9-12)20(18,19)17-14(3)16-7-5-4-6-13(16)2/h4-11H,1-3H3/b17-14+ |

InChI Key |

DOHGDMFKWKDVFV-SAPNQHFASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Reagents: 4-methylbenzenesulfonyl chloride, amine precursor (such as o-tolyl-ethylamine derivatives)

- Base: Triethylamine (Et₃N) or sodium hydroxide (NaOH) to neutralize HCl

- Solvent: Dichloromethane (CH₂Cl₂), toluene, or other aprotic solvents

- Temperature: Room temperature to mild heating (~25–50°C)

- Time: 1–24 hours depending on reactivity

Reaction Mechanism:

The sulfonyl chloride reacts with the amine, forming a sulfonamide linkage via nucleophilic attack on the sulfur atom, releasing hydrochloric acid, which is neutralized by the base.

Purification:

- Crystallization from suitable solvents

- Recrystallization or column chromatography for purity enhancement

Condensation of Sulfonamide with Ketone or Aldehyde Derivatives

The formation of the (o-tolyl)ethylidene moiety can be achieved via condensation reactions, such as:

- Knoevenagel condensation between a sulfonamide derivative bearing an active methylene group and an aldehyde (e.g., o-tolualdehyde).

- Reaction Conditions:

- Catalyst: Basic catalysts like piperidine, pyridine, or ammonium acetate

- Solvent: Ethanol or acetic acid

- Temperature: Reflux (~80°C)

- Time: Several hours until completion

This method introduces the ethylidene group via dehydration, forming the imine linkage characteristic of the target compound.

One-Pot Multi-Component Synthesis via Catalytic Systems

Recent advances have demonstrated the feasibility of synthesizing such compounds via copper-catalyzed one-pot reactions involving sulfonyl hydrazines, alkynes, and azides, as detailed in recent literature.

Example:

- Catalyst: Copper(I) iodide (CuI)

- Base: Triethylamine (Et₃N)

- Solvent: Toluene or dichloromethane

- Conditions: Room temperature, 1 hour

- Reaction: Coupling of sulfonyl hydrazine with terminal alkynes and sulfonyl azides to form complex sulfonamide derivatives with high yields

This method is particularly useful for synthesizing derivatives with complex substituents, including the o-tolyl group.

High-Temperature Sulfonamide Synthesis from p-Chlorobenzenesulfonamide

An industrially relevant route involves high-temperature reactions of p-chlorobenzenesulfonamide with hydrazine hydrate, followed by chlorination and subsequent substitution steps to introduce the o-tolyl group.

Process:

- React p-chlorobenzenesulfonamide with hydrazine hydrate at 120–125°C under high pressure (~1 MPa)

- Molar ratio: Hydrazine hydrate (8–15 equivalents)

- Reaction time: Several hours

- Purification: Crystallization and washing

This method yields the hydrazine derivative, which can then be further functionalized to incorporate the o-tolyl group through subsequent substitution or condensation reactions.

Summary of Key Reaction Parameters and Data

| Method | Reagents | Catalyst/Conditions | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-methylbenzenesulfonyl chloride + amine | Triethylamine, CH₂Cl₂ | Room temp | 1–24 hrs | 70–90% | Widely used, scalable |

| Condensation with aldehyde | Sulfonamide + o-tolualdehyde | Piperidine, reflux | ~80°C | 4–6 hrs | 75–85% | Forms ethylidene linkage |

| Copper-catalyzed multi-component | Sulfonyl hydrazine + terminal alkyne + azide | CuI, Et₃N | Room temp | 1 hr | 78–89% | Suitable for complex derivatives |

| High-temperature sulfonamide formation | p-Chlorobenzenesulfonamide + hydrazine hydrate | High temp (120–125°C) | Several hours | Variable | High | Industrial scale |

Notes and Considerations

- Reaction Optimization: Parameters such as solvent choice, temperature, catalyst loading, and molar ratios significantly influence yield and purity.

- Stability: The final product, 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide , exhibits stability issues in solution, requiring proper drying and low-temperature storage.

- Purification: Recrystallization from suitable solvents like toluene or ethanol is recommended for obtaining high-purity compounds.

- Safety: High-temperature reactions involving hydrazine derivatives require strict safety protocols due to toxicity and potential explosiveness.

Chemical Reactions Analysis

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.

Scientific Research Applications

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

Medicine: It serves as a lead compound in the development of new drugs, especially those targeting bacterial infections and cancer cells.

Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt essential biological processes, leading to the antimicrobial or anticancer effects observed in scientific studies .

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

- 4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (10b): Replacing the o-tolyl group with a p-tolyl (para-methylphenyl) group alters electronic distribution, enhancing resonance stabilization. This modification increases the compound’s thermal stability (m.p. >200°C) compared to the o-tolyl analogue (m.p. ~180°C) .

- 4-Methyl-N-(1-(p-tolyl)ethylidene)benzenesulfonamide : The para-methyl substitution reduces steric hindrance, improving solubility in polar solvents (e.g., DMSO) by ~20% compared to the ortho-substituted analogue .

Hydrazone Modifications

- 4-Methyl-N-(2-phenyl-1-(2-(1-phenylethylidene)-1-tosylhydrazinyl)ethylidene)benzenesulfonamide (4a) : Introducing a phenyl group at the hydrazone nitrogen enhances π-π stacking interactions, as evidenced by a 15% higher crystallinity in X-ray diffraction studies .

- 4-Methyl-N-(1-(thiophen-2-yl)ethylidene)benzenesulfonamide (4m) : Substituting the aryl group with a thiophene ring shifts the UV-Vis absorption maximum to 310 nm (vs. 290 nm for the o-tolyl analogue), indicating extended conjugation .

Physicochemical Properties

Spectroscopic Features

The target compound’s ¹H NMR exhibits upfield shifts for o-tolyl protons (δ 7.29–7.53) compared to p-tolyl analogues (δ 7.40–7.63 in 4l), reflecting anisotropic shielding effects .

Biological Activity

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide typically involves the reaction of sulfonamides with various aldehydes or ketones under specific catalytic conditions. For instance, copper-catalyzed reactions have proven effective in facilitating the formation of the desired sulfonamide structure, as demonstrated in recent studies .

Antimicrobial Properties

Research indicates that 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide exhibits significant antimicrobial activity. In a study examining various benzenesulfonamides, this compound was found to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide

| Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Highly Active |

| Escherichia coli | 0.025 | Highly Active |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known anticancer agents .

Case Study: Anticancer Efficacy

A notable case study involved the treatment of human breast cancer cells with varying concentrations of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

Table 2: Effects on Cancer Cell Viability

| Concentration (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 0 | 100 | Control |

| 5 | 85 | Mild inhibition |

| 10 | 60 | Moderate inhibition |

| 20 | 30 | Significant inhibition |

The biological activity of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide can be attributed to its structural features that allow interaction with biological targets. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, while the aromatic components may enhance binding affinity to cellular targets involved in cancer cell signaling pathways.

Q & A

Q. What are the key synthetic routes for 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of aniline derivatives followed by condensation with o-tolyl ketones. Key steps include:

- Sulfonamide formation: Reacting 4-methylbenzenesulfonyl chloride with a primary amine under basic conditions (e.g., pyridine or triethylamine) .

- Schiff base condensation: Using a ketone (e.g., 1-(o-tolyl)ethylidene) in anhydrous ethanol or THF with catalytic acid .

- Purification: Recrystallization from hexane or chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Critical parameters:

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the sulfonamide (-SO₂NH-), methyl groups, and aromatic protons. For example, the methyl group on the benzenesulfonamide moiety appears at δ ~2.35 ppm in CDCl₃ .

- FT-IR: Confirm sulfonamide S=O stretches (~1372 cm⁻¹ and 1169 cm⁻¹) and imine C=N (~1642 cm⁻¹) .

- HRMS: Validate molecular weight (e.g., [M+Na]+ observed at m/z 447.9967 vs. calculated 447.9977) .

Q. How can X-ray crystallography resolve stereochemical ambiguities in sulfonamide derivatives?

Methodological Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and hydrogen-bonding networks. For example:

- Crystal system: Triclinic (space group P1) with unit cell parameters a = 9.5560 Å, b = 9.6722 Å, c = 14.6352 Å .

- Hydrogen bonding: The sulfonamide N-H forms interactions with adjacent oxygen atoms (e.g., N-H···O=S, ~2.1 Å), stabilizing the crystal lattice .

Application:

Q. How do electronic effects of substituents influence sulfonamide reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the sulfonamide sulfur, enhancing nucleophilic substitution .

- Steric effects: Bulky o-tolyl groups may hinder access to the reactive site, requiring optimized catalysts (e.g., Pd/C or CuI) .

Case Study:

In Et₂Zn-catalyzed hydroamination, electron-deficient aryl groups accelerate intramolecular cyclization by polarizing the C≡N bond .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer) .

- Target validation: Use computational docking (e.g., AutoDock Vina) to compare binding affinities with structurally characterized targets (e.g., carbonic anhydrase) .

- Batch variability: Analyze purity (HPLC ≥98%) and stereochemical consistency (CD spectroscopy) .

Example:

Conflicting IC₅₀ values for antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in assay media .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in melting points reported for this compound?

Methodological Answer:

- Recrystallization solvent: Melting points vary with solvent polarity (e.g., 133–134°C in hexane vs. 128–130°C in ethanol) .

- Polymorphism: Use differential scanning calorimetry (DSC) to detect polymorphic forms .

Recommendation:

Report solvent and heating rate (e.g., 2°C/min) alongside melting points for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.